Methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and high yields . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulphonic acid under solvent-free conditions .
Industrial Production Methods
Industrial production methods for these compounds are still under development, with a focus on optimizing yields and reducing environmental impact. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly important in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the suppression of specific biological processes . For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent used in the treatment of insomnia.
Indiplon: Another sedative agent with similar properties to zaleplon.
Ocinaplon: An anxiolytic agent used for the treatment of anxiety disorders.
Uniqueness
METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct photophysical properties and potential biological activities . Its ability to act as an enzyme inhibitor and its potential anticancer properties set it apart from other similar compounds .
Properties
Molecular Formula |
C21H18N4O3S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-[(7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-21(27)18-12-5-2-3-6-15(12)30-20(18)23-19(26)13-11-17-22-9-8-14(25(17)24-13)16-7-4-10-29-16/h4,7-11H,2-3,5-6H2,1H3,(H,23,26) |
InChI Key |
GDGZWYQRTJGXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5 |
Origin of Product |
United States |
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